5-Carboxamidotryptamine

Radioligand binding 5-HT7 receptor HEK293 cells

5-Carboxamidotryptamine (5-CT) is a non-selective, high-affinity full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, with a Ki of 4.6 nM at 5-HT5A. 5-CT demonstrates ~3.2-fold higher potency than 8-OH-DPAT at 5-HT1A (pEC50 9.1 vs 8.6), making it the preferred reference agonist for robust functional assays. Its 10-fold higher affinity for 5-HT5A over serotonin enables selective targeting in complex neurological models. As the most potent agonist in preclinical migraine assays, it serves as a critical positive control for 5-HT1B/1D-mediated pathways. Procure this essential pharmacological tool for receptor characterization, migraine research, and CNS disorder studies.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 74885-09-9
Cat. No. B1209777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxamidotryptamine
CAS74885-09-9
Synonyms5-carboxamide tryptamine
5-carboxamidotryptamine
5-carboxyamidotryptamine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)C(=CN2)CCN
InChIInChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)
InChIKeyWKZLNEWVIAGNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxamidotryptamine CAS 74885-09-9: High-Affinity 5-HT1/5A/7 Receptor Agonist


5-Carboxamidotryptamine (5-CT) is a tryptamine derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [1]. Unlike serotonin which acts across the full 5-HT receptor family, 5-CT functions as a non-selective, high-affinity full agonist with primary activity at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, while displaying lower affinity at 5-HT2, 5-HT3, and 5-HT6 subtypes [2]. Its carboxamide substitution at the 5-position confers enhanced metabolic stability and altered receptor recognition compared to the endogenous ligand [1].

5-Carboxamidotryptamine Receptor Engagement: Why Other 5-HT Agonists Cannot Substitute


Although multiple 5-HT receptor agonists share overlapping subtype profiles, simple substitution among them is scientifically indefensible due to three critical differentiators: (1) The carboxamide modification at the 5-position fundamentally alters 5-CT's receptor recognition mechanism and intrinsic efficacy compared to endogenous 5-HT and other tryptamine derivatives [1]. (2) 5-CT exhibits a distinct potency rank order (5-CT > 5-HT > 8-OH-DPAT) across Gi/o-coupled 5-HT receptors that cannot be replicated by alternative agonists [2]. (3) As documented in the quantitative comparisons below, 5-CT serves as the consensus reference full agonist for 5-HT7 receptor functional assays, a role that structurally distinct agonists cannot fulfill without extensive revalidation [3].

5-Carboxamidotryptamine Quantitative Differentiation: Binding, Functional, and In Vivo Evidence


5-CT Binding Affinity at Human 5-HT7 Receptor: pKi 9.65 vs 5-HT pKi 9.41

In displacement binding studies using [3H]-5-CT at the human 5-HT7(b) splice variant stably expressed in HEK 293 cells, 5-CT demonstrated higher binding affinity than endogenous 5-HT [1]. The quantitative rank order of affinities places 5-CT as the highest-affinity ligand among the tested series, establishing it as the preferred tool compound for 5-HT7 receptor binding studies requiring maximal sensitivity [1].

Radioligand binding 5-HT7 receptor HEK293 cells

5-CT Functional Potency at 5-HT7 Receptor: pEC50 8.7 vs 5-HT pEC50 7.5

In adenylyl cyclase functional assays using the human 5-HT7(b) receptor expressed in HEK293 cells, 5-CT demonstrated significantly greater potency than 5-HT [1]. The complete agonist potency rank order (pEC50) was: 5-CT (8.7) > 5-MeOT (8.1) > 5-HT (7.5) > tryptamine (5.6) > 8-OH-DPAT (5.3). This 1.2 log unit difference between 5-CT and 5-HT translates to an approximately 15.8-fold higher potency for 5-CT in activating 5-HT7 receptor-mediated cAMP accumulation [1].

Adenylyl cyclase cAMP accumulation Functional assay

5-CT Efficacy vs 8-OH-DPAT: Full Agonist (IA ≈1.0) vs Partial Agonist (IA 0.4) at 5-HT7 Receptors

In guinea-pig hippocampal adenylyl cyclase assays, 5-CT functioned as a potent and full agonist compared to 5-HT, whereas 8-OH-DPAT exhibited only partial agonism with an intrinsic activity of 0.4 ± 0.1 relative to the maximal response [1]. The agonist potency rank order (5-CT > 5-HT ≈ 8-OH-DPAT) was consistent with predominant 5-HT7 receptor activation [1].

Intrinsic activity 5-HT7 receptor Partial agonist

5-CT Autoradiographic Binding: Monophasic Displacement vs Sumatriptan Biphasic Displacement at 5-HT1B/1D Sites

In quantitative autoradiographic analysis using [125I]GTI binding in rat brain, 5-CT produced monophasic displacement curves, indicating high affinity for both 5-HT1B and 5-HT1D sites without discrimination [1]. In contrast, the antimigraine drug sumatriptan produced biphasic displacement curves, reflecting its preferential affinity for 5-HT1D over 5-HT1B sites [1]. The rank order at the major 5-HT1B component was 5-CT > CP 93129 ≥ (−)pindolol > sumatriptan; at the minor 5-HT1D component, the rank order was 5-CT > PAPP ≥ sumatriptan > rauwolscine [1].

Autoradiography 5-HT1B receptor 5-HT1D receptor

5-CT Cardiovascular Effects: Selective Vasodilatation/Tachycardia vs 5-HT Complex/Variable Effects

In anaesthetized cats, 5-CT (0.01–1 μg/kg i.v.) produced consistent, dose-related decreases in diastolic blood pressure and carotid arterial vascular resistance, with increases in heart rate [1]. In direct comparison, 5-HT (1–100 μg/kg i.v.) caused tachycardia but exhibited variable and complex effects on diastolic blood pressure and carotid vascular resistance [1]. Critically, 5-CT did not cause bronchoconstriction, whereas 5-HT produced dose-related bronchoconstriction [1].

Cardiovascular Vasodilatation Bronchoconstriction

5-CT Hypothermic Response: 5-HT7 Receptor-Dependent vs 8-OH-DPAT Non-Selective Hypothermia

5-CT (0.1–1 mg/kg i.p.) produced a significant reduction in rectal temperature in wildtype mice but had no effect in 5-HT7 receptor knockout mice, establishing 5-HT7 receptor dependence of the hypothermic response [1]. In parallel studies, 8-OH-DPAT produced hypothermia in both wildtype and 5-HT1A knockout mice, indicating non-selective mechanisms [2]. The 5-CT hypothermic response was reversed by the selective 5-HT7 antagonists SB-269970 (1–30 mg/kg i.p.) and SB-258719 (5–20 mg/kg i.p.), but not by the 5-HT1A antagonist WAY-100635 (0.1–1 mg/kg s.c.) or the 5-HT1B/D antagonist GR127935 (1.25–5 mg/kg i.p.) [1].

In vivo Thermoregulation Knockout mouse

5-Carboxamidotryptamine Application Scenarios: Where Quantitative Differentiation Drives Scientific Selection


5-HT7 Receptor Functional Assay Reference Agonist

For cAMP accumulation or β-arrestin recruitment assays targeting human 5-HT7 receptors, 5-CT serves as the consensus reference full agonist due to its pEC50 of 8.7, which is 15.8-fold more potent than 5-HT (pEC50 7.5) [1]. Its full agonist profile (intrinsic activity ≈1.0) contrasts with 8-OH-DPAT's partial agonism (IA 0.4) [2], making 5-CT essential for establishing the maximal response window in concentration-response curves and for evaluating antagonist pKB/pA2 values under consistent full-agonist stimulation [1].

In Vivo 5-HT7 Receptor Target Validation in Knockout Mouse Models

5-CT is the preferred agonist for in vivo studies requiring definitive 5-HT7 receptor attribution. Its hypothermic effect (0.1–1 mg/kg i.p.) is completely abolished in 5-HT7 receptor knockout mice, and the response is selectively reversed by 5-HT7 antagonists (SB-269970, SB-258719) but not by 5-HT1A or 5-HT1B/D antagonists [3]. This receptor-specific in vivo pharmacology cannot be reliably achieved with 8-OH-DPAT, which produces hypothermia through multiple receptor subtypes even in 5-HT1A knockout mice [4].

Cardiovascular 5-HT1-Like Receptor Characterization

In anaesthetized cat or dog models examining 5-HT1-like receptor-mediated vascular responses, 5-CT provides selective vasodilatation and tachycardia (0.01–1 μg/kg i.v.) without the confounding bronchoconstriction that accompanies 5-HT administration [5]. This cleaner pharmacological profile makes 5-CT essential for isolating 5-HT1-like receptor contributions in cardiovascular studies where 5-HT's mixed receptor activation and bronchial effects would obscure data interpretation [5].

Autoradiographic Mapping of 5-HT1B/1D Receptor Distribution

For autoradiographic studies using [125I]GTI or [3H]-5-CT radioligands to map 5-HT1B/1D receptor distribution in brain tissue, 5-CT's monophasic displacement profile at both receptor subtypes simplifies experimental design and data interpretation [6]. In contrast, compounds like sumatriptan exhibit biphasic displacement reflecting preferential 5-HT1D affinity, which complicates subtype attribution in complex tissue sections [6]. 5-CT's balanced, high-affinity binding to both subtypes makes it the standard reference compound for establishing non-specific binding and for validating assay sensitivity [6].

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